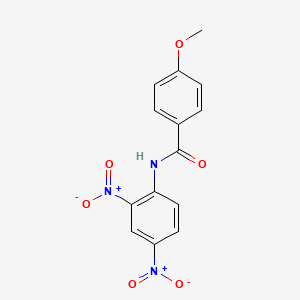![molecular formula C12H12N2O2S2 B4989520 2-[(4-methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1H-benzimidazole](/img/structure/B4989520.png)
2-[(4-methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1H-benzimidazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTBIT, and it is a thienylthio-benzimidazole derivative. MTBIT has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of MTBIT is not fully understood. However, studies have shown that MTBIT interacts with various enzymes and proteins, leading to the inhibition of their activity. MTBIT has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
MTBIT has been shown to possess various biochemical and physiological effects. In vitro studies have shown that MTBIT inhibits the growth of cancer cells and viruses. It has also been found to possess antibacterial and antifungal properties. In vivo studies have shown that MTBIT has a low toxicity profile and does not cause any significant adverse effects. However, further studies are required to determine the long-term effects of MTBIT on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTBIT has several advantages for lab experiments. It is relatively easy to synthesize, and its yield is high. It has also been shown to possess a wide range of biological activities, making it a potential candidate for the development of new drugs and pesticides. However, MTBIT has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are required to determine its long-term effects on human health.
Direcciones Futuras
There are several future directions for the study of MTBIT. One potential direction is the development of MTBIT-based drugs for the treatment of cancer and viral infections. Another direction is the development of MTBIT-based pesticides for the control of insect and fungal pests. Further studies are also required to determine the long-term effects of MTBIT on human health and the environment. In addition, the synthesis of new MTBIT derivatives with improved biological activities and lower toxicity profiles should be explored.
Métodos De Síntesis
MTBIT can be synthesized using various methods, including the reaction of 4-methyl-2,5-dioxo-1,2,3,4-tetrahydrothiophene-3-thiol with 1,2-diaminobenzene in the presence of a catalyst. Another method involves the reaction of 4-methyl-2,5-dioxo-1,2,3,4-tetrahydrothiophene-3-thiol with 1,2-diaminobenzene in the presence of a base and a solvent. The yield of MTBIT using these methods has been reported to be around 70-80%.
Aplicaciones Científicas De Investigación
MTBIT has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, MTBIT has been shown to possess anticancer, antiviral, and antibacterial properties. It has also been found to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of enzyme-related diseases. In agriculture, MTBIT has been shown to possess insecticidal and fungicidal properties, making it a potential candidate for the development of environmentally friendly pesticides. In material science, MTBIT has been used as a precursor for the synthesis of various functional materials, including luminescent materials and conducting polymers.
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-ylsulfanyl)-4-methyl-2,5-dihydrothiophene 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-8-6-18(15,16)7-11(8)17-12-13-9-4-2-3-5-10(9)14-12/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORXPNNLZRZKEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CS(=O)(=O)C1)SC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1h-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B4989437.png)

![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B4989450.png)

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate](/img/structure/B4989464.png)
![2-(2-methoxyphenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4989467.png)
![N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4989478.png)
![1,1'-[2-(1-adamantyl)-1,3-dioxo-1,3-propanediyl]bis(4-methylpiperazine)](/img/structure/B4989491.png)
![N-[(butylamino)carbonyl]-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4989511.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4989522.png)

![methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B4989529.png)

![N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4989543.png)